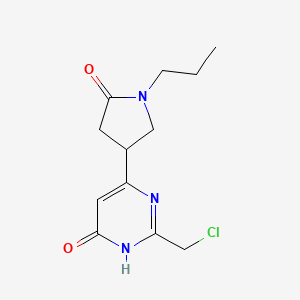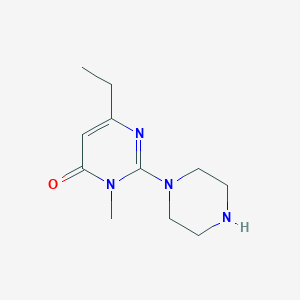
6-Ethyl-3-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethyl-3-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in pharmaceuticals and agrochemicals. This compound is characterized by the presence of a piperazine ring attached to the pyrimidine core, which can influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-3-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate, methylamine, and piperazine.
Cyclization: The initial step involves the cyclization of ethyl acetoacetate with methylamine to form the pyrimidine ring.
Substitution: The piperazine ring is then introduced through a substitution reaction, where the piperazine is reacted with the pyrimidine intermediate under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques such as automated synthesis and high-throughput screening may be employed to streamline the production process.
化学反応の分析
Types of Reactions
6-Ethyl-3-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, such as dihydropyrimidines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activities or receptor interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial, antiviral, or anticancer activities.
Industry: It may find applications in the development of new materials, agrochemicals, or pharmaceuticals.
作用機序
The mechanism of action of 6-Ethyl-3-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activities, leading to various biological outcomes. The exact pathways involved can be elucidated through detailed biochemical and pharmacological studies.
類似化合物との比較
Similar Compounds
6-Ethyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one: Lacks the methyl group at the 3-position.
3-Methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one: Lacks the ethyl group at the 6-position.
6-Ethyl-3-methylpyrimidin-4(3H)-one: Lacks the piperazine ring.
Uniqueness
6-Ethyl-3-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one is unique due to the presence of both ethyl and methyl groups on the pyrimidine ring, as well as the piperazine moiety. This combination of structural features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
特性
分子式 |
C11H18N4O |
|---|---|
分子量 |
222.29 g/mol |
IUPAC名 |
6-ethyl-3-methyl-2-piperazin-1-ylpyrimidin-4-one |
InChI |
InChI=1S/C11H18N4O/c1-3-9-8-10(16)14(2)11(13-9)15-6-4-12-5-7-15/h8,12H,3-7H2,1-2H3 |
InChIキー |
NKUOZVLJELJCPO-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=O)N(C(=N1)N2CCNCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


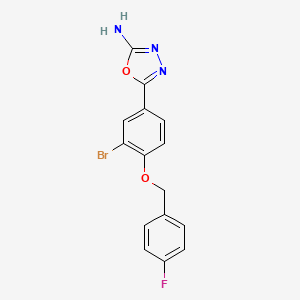
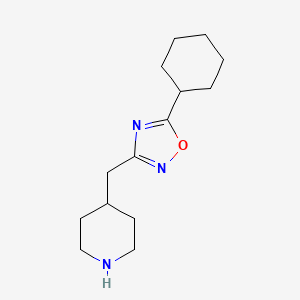
![1,5-Dihydroimidazo[1,2-a]pyrazine](/img/structure/B15055019.png)
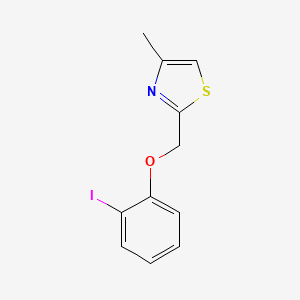
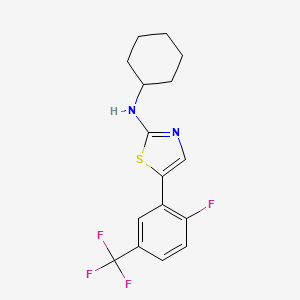
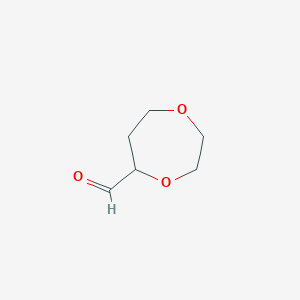
![6-(Difluoromethyl)-[2,3'-bipyridin]-5-amine](/img/structure/B15055036.png)
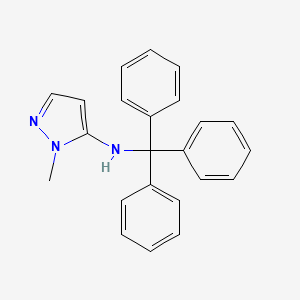
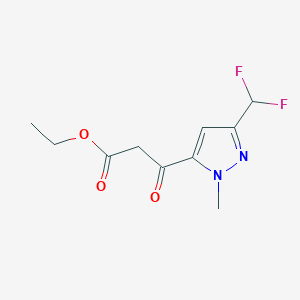
![2-Cyclopropyl-3-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15055060.png)
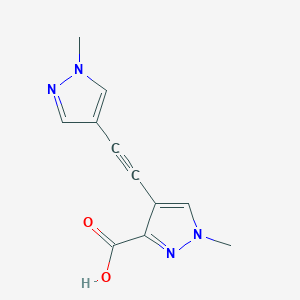
![3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B15055068.png)
![3-(Chloromethyl)-8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnoline](/img/structure/B15055077.png)
